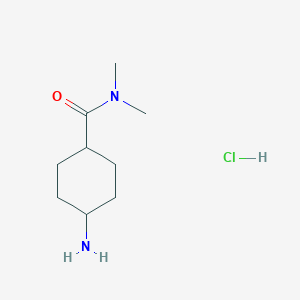

4-amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride

Description

4-Amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride is a cyclohexane derivative featuring a carboxamide group at position 1 (N,N-dimethyl substitution) and an amino group at position 3. The hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical and industrial applications .

Propriétés

IUPAC Name |

4-amino-N,N-dimethylcyclohexane-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-11(2)9(12)7-3-5-8(10)6-4-7;/h7-8H,3-6,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKMEKRGUDSEGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCC(CC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride typically involves the reaction of cyclohexanone with dimethylamine and an appropriate amine source. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amides .

Applications De Recherche Scientifique

4-amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various chemical products and intermediates.

Mécanisme D'action

The mechanism of action of 4-amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Core Structural Variations

The compound’s key differentiators include:

- Substituent positions: The amino group at position 4 and dimethyl carboxamide at position 1.

- Salt form: Monohydrochloride (vs. dihydrochloride in some analogs).

Table 1: Structural Comparison

Key Observations :

- The carboxamide group (vs.

- Dimethylamino vs. amino groups: Dimethylation (as in ) reduces basicity compared to the primary amino group in the target compound, altering pharmacokinetics .

Physicochemical Properties

Limited data are available, but inferences can be made:

- Solubility: Hydrochloride salts generally improve water solubility. The target compound’s amino and carboxamide groups may enhance solubility over non-polar analogs like 4-(dimethylamino)cyclohexanone HCl .

- Molecular Weight: Higher than ’s compound (C₉H₁₈ClN₃O vs.

Activité Biologique

4-amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride, with the molecular formula C9H19ClN2O and a molecular weight of 206.71 g/mol, has emerged as a compound of interest in biological research due to its potential interactions with various enzymes and receptors. This article provides a comprehensive overview of its biological activity, mechanisms of action, applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can modulate the activity of enzymes and receptors, leading to various physiological effects. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which is crucial for biochemical assays and therapeutic applications.

- Receptor Binding : It exhibits potential in binding to receptors, influencing their activity and downstream signaling pathways.

Applications in Scientific Research

This compound has diverse applications across various fields:

- Chemistry : It serves as a building block in the synthesis of complex organic molecules.

- Biology : Investigated for its interactions with biomolecules, particularly in enzyme assays and receptor studies.

- Medicine : Ongoing research aims to explore its therapeutic potential for treating neurological disorders and cancer.

- Industry : Utilized in the production of specialty chemicals and materials.

Biological Activity Overview

The biological activities associated with this compound include:

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific enzymes, affecting metabolic pathways. |

| Receptor Modulation | Binds to receptors, potentially altering signal transduction processes. |

| Therapeutic Potential | Investigated for treatment possibilities in various diseases. |

Study on Enzyme Interaction

In a study examining the compound's effects on enzyme activity, it was found that this compound inhibited the activity of certain proteases, suggesting a role in modulating protein degradation pathways. The IC50 values indicated significant potency at micromolar concentrations .

Research on Receptor Binding

Another research effort focused on the compound's interaction with GPR84 receptors. It was demonstrated that the compound acts as an agonist, activating signaling pathways involved in inflammation and immune response modulation. This finding opens avenues for exploring its use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structural Differences | Biological Activity Comparison |

|---|---|---|

| 2-amino-N,N-dimethylcyclohexane-1-carboxamide | Amino group at position 2 | Different enzyme inhibition profile |

| 4-amino-N,N-dimethylcyclohexane-1-carboxamide dihydrochloride | Dihydrochloride salt form | Enhanced solubility but altered receptor binding |

Q & A

Basic: What are the optimal synthetic routes for 4-amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves two key steps:

- Step 1: Formation of the cyclohexanecarbonyl chloride intermediate by reacting cyclohexanecarboxylic acid with thionyl chloride (SOCl₂) under anhydrous conditions.

- Step 2: Reaction of the intermediate with dimethylamine in a solvent like benzene or dichloromethane, followed by hydrochloride salt formation using HCl gas or aqueous HCl .

Optimization includes controlling reaction temperature (reflux conditions for Step 2) and stoichiometric ratios (1:1.2 molar ratio of acyl chloride to dimethylamine). Purity is enhanced via recrystallization from ethanol/water mixtures.

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Infrared Spectroscopy (IR): Identifies the amide C=O stretch (~1650 cm⁻¹) and N-H bending of the amino group (~1600 cm⁻¹). The hydrochloride salt’s ionic nature may shift absorption bands compared to the free base .

- NMR Spectroscopy:

- ¹H NMR: Methyl groups on the dimethylamino moiety appear as a singlet at δ 2.2–2.4 ppm. Cyclohexane ring protons show complex splitting patterns due to chair conformations .

- ¹³C NMR: The carboxamide carbonyl carbon resonates at ~175 ppm .

- Elemental Analysis: Confirms C, H, N, and Cl content to validate stoichiometry .

Advanced: How can X-ray crystallography using SHELX programs resolve structural ambiguities in this compound?

Methodological Answer:

- Data Collection: High-resolution single-crystal X-ray diffraction data is collected at low temperature (e.g., 100 K) to minimize thermal motion artifacts.

- Structure Solution: SHELXD or SHELXS is used for phase determination, particularly useful for identifying hydrogen-bonding networks between the hydrochloride ion and the amino group .

- Refinement: SHELXL refines positional and anisotropic displacement parameters. Constraints are applied to the cyclohexane ring’s chair conformation to improve model accuracy. Hydrogen atoms are placed geometrically or located via difference Fourier maps .

Advanced: How can researchers resolve contradictions in reported solubility data for this hydrochloride salt?

Methodological Answer:

Discrepancies often arise from variations in:

- pH: Solubility is pH-dependent due to protonation of the amino group. Standardize measurements in buffered solutions (e.g., pH 4.0 acetate buffer) .

- Temperature: Perform solubility studies at controlled temperatures (e.g., 25°C ± 0.1°C) using gravimetric or UV-Vis methods .

- Ionic Strength: Use a constant ionic medium (e.g., 0.1 M NaCl) to minimize activity coefficient variations .

Basic: What safety protocols are critical when handling this compound in its hydrochloride form?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps .

- Storage: Store in airtight containers with desiccants to prevent hygroscopic degradation. Label containers with hazard warnings (e.g., “Irritant”) .

- Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal in designated chemical waste containers .

Advanced: What computational methods predict the compound’s interactions with biological targets, such as enzymes?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., cyclooxygenase). The dimethylamino group’s basicity may influence hydrogen-bonding interactions .

- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP (lipophilicity) and polar surface area to predict bioavailability .

- MD Simulations: Run nanosecond-scale simulations in GROMACS to assess conformational stability of the cyclohexane ring in aqueous vs. lipid bilayer environments .

Basic: How is the hydrochloride salt’s stability assessed under varying storage conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Determines decomposition temperature (typically >200°C for stable hydrochloride salts).

- Accelerated Stability Studies: Store samples at 40°C/75% relative humidity for 4 weeks and monitor degradation via HPLC. Look for hydrolysis products (e.g., free amine) .

- pH Stability: Test solubility and integrity in buffers across pH 1–10 to identify optimal storage pH .

Advanced: What strategies optimize crystallization for structural studies of this compound?

Methodological Answer:

- Solvent Screening: Use vapor diffusion with solvents like ethanol/water (70:30) or acetonitrile to grow single crystals. The hydrochloride salt often crystallizes in monoclinic systems .

- Seeding: Introduce microcrystals from prior batches to induce nucleation.

- Temperature Gradients: Slowly cool saturated solutions from 50°C to 4°C over 48 hours to promote slow crystal growth .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.